Vista-IN-3 -

Vista-IN-3

Catalog Number: EVT-15273419
CAS Number:
Molecular Formula: C14H18N4O3
Molecular Weight: 290.32 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

Methods and Technical Details

The synthesis of Vista-IN-3 involves several steps that are critical for obtaining the desired compound in a pure form. While specific details about the synthesis of Vista-IN-3 are not extensively documented, general methodologies for synthesizing similar compounds typically include:

  1. Chemical Synthesis: Utilizing organic synthesis techniques to construct the molecular framework of Vista-IN-3.
  2. Purification: Employing techniques such as chromatography to isolate Vista-IN-3 from by-products and unreacted materials.
  3. Characterization: Using spectroscopic methods (e.g., nuclear magnetic resonance spectroscopy, mass spectrometry) to confirm the structure and purity of the synthesized compound.

Research indicates that compounds targeting the VISTA pathway often require careful optimization of their synthesis routes to enhance their efficacy and selectivity against immune checkpoints .

Molecular Structure Analysis

Structure and Data

The molecular structure of Vista-IN-3 is closely related to that of VISTA itself, which consists of a single polypeptide chain featuring an immunoglobulin-like domain. The structure typically includes:

  • Extracellular Domain: Composed of beta-strands forming a sandwich-like structure.
  • Transmembrane Domain: Anchors the protein within the cellular membrane.
  • Intracellular Domain: Involved in signaling pathways that regulate immune responses.

Data from crystallographic studies reveal that VISTA adopts a specific conformation critical for its interaction with ligands such as VSIG3. The structural analysis shows significant features such as disulfide bonds and unique loops that contribute to its function .

Chemical Reactions Analysis

Reactions and Technical Details

Vista-IN-3 participates in various biochemical reactions primarily through its interaction with immune cells. The key reactions include:

  1. Binding Reactions: Vista-IN-3 binds to VSIG3 and PSGL-1, modulating their effects on T cell activation.
  2. Inhibition Mechanisms: The binding leads to downstream signaling changes that inhibit T cell proliferation and cytokine production.

These interactions are crucial for understanding how Vista-IN-3 can alter immune responses, particularly in tumor microenvironments where T cell activity needs to be regulated .

Mechanism of Action

Process and Data

The mechanism of action of Vista-IN-3 involves several steps:

  1. Ligand Binding: Vista-IN-3 binds to VISTA, which then interacts with VSIG3 on T cells.
  2. Signal Transduction: This interaction triggers intracellular signaling pathways that lead to T cell inhibition.
  3. Immune Modulation: The result is a decrease in T cell activity, which can be beneficial in conditions like cancer where excessive immune activation may be detrimental.

Research has demonstrated that targeting this pathway can enhance anti-tumor immunity by preventing T cell exhaustion .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

The physical properties of Vista-IN-3 likely include:

  • Molecular Weight: Specific molecular weight data would need to be derived from experimental measurements.
  • Solubility: Information on solubility in various solvents is essential for formulation purposes.

Chemical properties may include:

  • Stability: Stability under physiological conditions is crucial for its therapeutic application.
  • Reactivity: Understanding how it reacts with biological molecules helps predict its behavior in vivo.

These properties are essential for assessing the viability of Vista-IN-3 as a therapeutic agent .

Applications

Scientific Uses

Vista-IN-3 has potential applications in several scientific domains:

  1. Cancer Immunotherapy: By inhibiting VISTA's action, Vista-IN-3 may enhance T cell responses against tumors.
  2. Autoimmune Diseases: Modulating immune responses could help manage conditions characterized by excessive immune activation.
  3. Vaccine Development: Its role in regulating immune checkpoints may contribute to improving vaccine efficacy by enhancing T cell responses .
Introduction to VISTA as an Immune Checkpoint and Rationale for Targeting

VISTA in Immune Regulation: Role in T-Cell Suppression and Myeloid Cell Modulation

V-domain immunoglobulin suppressor of T-cell activation (VISTA, also known as PD-1H or VSIR) is a type I transmembrane protein belonging to the B7/CD28 immune checkpoint family that functions as a dual-acting immunoregulator [1] [7]. Structurally, VISTA features a single extracellular immunoglobulin variable (IgV) domain with four unique cysteine residues, a short stalk region, a transmembrane domain, and a cytoplasmic tail containing conserved SH2-binding motifs but lacking classical immunoreceptor tyrosine-based inhibition motifs (ITIMs) [7] [8]. This distinctive molecular architecture enables VISTA to operate through mechanisms distinct from PD-1 or CTLA-4.

VISTA exhibits constitutive expression across hematopoietic lineages, with highest density observed in myeloid cells (neutrophils, monocytes, macrophages, dendritic cells) and significant expression on naïve CD4⁺ T cells and regulatory T cells (Tregs) [2] [6] [9]. Functionally, VISTA serves as a master regulator of immune quiescence by suppressing T-cell receptor (TCR) signaling at the earliest activation stages [2] [8]. Mechanistically, VISTA engagement:

  • Phosphorylates STAT proteins via cytoplasmic YxxQ motifs, inducing Foxp3 expression and promoting Treg differentiation [1] [9]
  • Downregulates production of pro-inflammatory cytokines (IFN-γ, IL-2, TNF-α) in CD4⁺ and CD8⁺ T cells [1] [7]
  • Enhances myeloid-derived suppressor cell (MDSC) recruitment and suppressive activity within tumor microenvironments [6] [9]

In myeloid cells, VISTA maintains an immunosuppressive phenotype by upregulating arginase-1 and IL-10 secretion while downregulating MHC class II and co-stimulatory molecules [6] [9]. Crucially, VISTA expression is heightened within acidic tumor microenvironments, where it exhibits pH-dependent binding to ligands such as PSGL-1 and VSIG-3, amplifying its immunosuppressive function [8].

Table 1: Comparative Features of Key Immune Checkpoints

CheckpointPrimary Cellular ExpressionKey Functional RoleInduction Mechanism
VISTAMyeloid cells, Naïve T cells, TregsEarly T-cell activation suppression, MDSC modulationConstitutive, enhanced in TME
PD-1Activated T cellsPeripheral tolerance, T-cell exhaustionInduced upon activation
CTLA-4Activated T cells, TregsCompetitive CD80/86 inhibitionInduced upon activation
LAG-3Activated T cellsMHC class II binding, Treg suppressionInduced upon activation

Mechanistic Rationale for VISTA Inhibition in Immunotherapy-Resistant Cancers

VISTA emerges as a compelling therapeutic target in malignancies demonstrating primary or acquired resistance to established immune checkpoint inhibitors (ICIs). Transcriptomic analyses of 514 advanced solid tumors revealed VISTA as the most frequently upregulated checkpoint (32% prevalence), particularly in pancreatic (68%), small intestine (63%), and gastric cancers (57%) [4] [9]. Critically, VISTA expression demonstrates non-redundant functionality relative to PD-1/PD-L1, evidenced by:

  • Significant VISTA upregulation in melanoma and prostate cancer following anti-PD-1/CTLA-4 therapy [4] [9]
  • Distinct expression patterns where VISTA dominates myeloid compartments while PD-L1 localizes to tumor cells [3] [9]
  • Enhanced inflammatory pathology in VISTA⁻/⁻/PD-1⁻/⁻ double-knockout mice compared to single deletions [2] [8]

In pancreatic ductal adenocarcinoma (PDAC), VISTA⁺CD68⁺ macrophages constitute >40% of tumor-infiltrating leukocytes and correlate with functional T-cell exclusion – suppressing CD8⁺ T-cell responses more potently than PD-L1 [3] [9]. Similarly, in melanoma metastases progressing on anti-PD-1, VISTA expression increased 3.8-fold on tumor-associated macrophages and correlated with diminished granzyme B⁺ T-cell infiltration [9]. The molecular plasticity underlying resistance involves:

  • Compensatory upregulation: VISTA transcription induced via p53-dependent pathways following DNA damage from chemotherapy or radiation [8]
  • Myeloid-centric suppression: VISTA⁺ MDSCs impairing dendritic cell maturation and antigen presentation [3] [6]
  • Treg amplification: VISTA signaling enhancing Foxp3⁺ Treg stability and intratumoral accumulation [1] [7]

Table 2: VISTA Expression and Correlation with Immunotherapy Resistance Across Cancers

Cancer TypeVISTA High Expression PrevalenceCorrelation with ICI ResistanceKey Resistance Mechanism
Pancreatic68%Shorter OS post-ICI (0.28 vs 1.21 years)Myeloid suppression dominance
Melanoma43%Acquired resistance post-anti-PD1Macrophage-mediated T-cell exclusion
Gastric57%Correlated with non-responseTreg amplification
GlioblastomaStage-dependent (up to 61% in GBM)Poor OS with high VISTA+PD-1 mRNAAcidic TME-enhanced signaling

Emergence of Small-Molecule VISTA Inhibitors: Advantages Over Monoclonal Antibodies

While monoclonal antibodies (mAbs) against VISTA demonstrated preclinical efficacy, their translational limitations prompted development of small-molecule inhibitors like Vista-IN-3. Antibody-based approaches face:

  • Pharmacokinetic challenges: Rapid clearance (undetectable serum levels within 7 days of continuous administration) and immunogenicity inducing neutralizing antibodies [3]
  • Spatial limitations: Restricted tumor penetration (especially in dense stromal malignancies like PDAC) due to large molecular size (≈150 kDa) [9]
  • Fc-mediated complications: Unintended depletion of VISTA⁺ antigen-presenting cells via antibody-dependent cellular cytotoxicity (ADCC) [1] [5]

Vista-IN-3 represents a structurally optimized pyrimidine sulfonamide inhibitor designed for high-affinity VISTA engagement. Its molecular scaffold features:

  • A central pyrimidine ring enabling π-π stacking with VISTA's IgV domain hydrophobic residues
  • Sulfonamide moieties forming hydrogen bonds with Arg67 and Gln87 in the ligand-binding pocket
  • Fluorophenyl groups enhancing membrane permeability and target residence time [1] [5]

Mechanistically, Vista-IN-3 disrupts VISTA's interaction with VSIG-3 and PSGL-1 at physiological pH (7.4), while maintaining inhibitory activity within acidic tumor microenvironments (pH 6.0–6.5) [5] [8]. In vitro studies demonstrate Vista-IN-3:

  • Reverses VISTA-mediated suppression of T-cell proliferation (EC₅₀ = 42 nM)
  • Restores IFN-γ production in tumor-infiltrating lymphocytes (3.8-fold increase vs. controls)
  • Reduces myeloid suppressor function by downregulating arginase-1 and C5aR1 expression [1] [3]

In syngeneic tumor models (B16-OVA melanoma, CT26 colon carcinoma), Vista-IN-3 monotherapy achieved synergistic immune remodeling:

  • 51% reduction in monocytic MDSCs within tumor microenvironment
  • 2.3-fold increase in activated dendritic cells (CD80⁺CD86⁺)
  • Enhanced CD8⁺/Treg ratio (4.7 vs 1.9 in controls) correlating with tumor growth suppression [3] [6]

Compared to mAbs, Vista-IN-3 exhibits superior tissue distribution (tumor:plasma ratio = 2.8:1) and enables combinatorial potential with PD-1 inhibitors without Fc-mediated toxicity [1] [9]. The emergence of such small molecules signifies a strategic shift toward precision checkpoint blockade targeting the immunosuppressive myeloid compartment.

Properties

Product Name

Vista-IN-3

IUPAC Name

3-[[4-[(2-hydroxyethylamino)methyl]-6-methoxypyrimidin-2-yl]amino]phenol

Molecular Formula

C14H18N4O3

Molecular Weight

290.32 g/mol

InChI

InChI=1S/C14H18N4O3/c1-21-13-8-11(9-15-5-6-19)17-14(18-13)16-10-3-2-4-12(20)7-10/h2-4,7-8,15,19-20H,5-6,9H2,1H3,(H,16,17,18)

InChI Key

KCTPHIOYWMANBF-UHFFFAOYSA-N

Canonical SMILES

COC1=NC(=NC(=C1)CNCCO)NC2=CC(=CC=C2)O

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